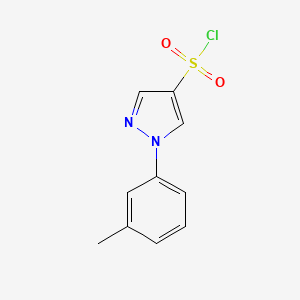

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides involves sulfonation of pyrazoles by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined . The process involves placing chlorosulfonic acid into a flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, stirring vigorously at room temperature, treating dropwise with the appropriate pyrazole, and heating to 140 – 160°C for 12 hours .Mecanismo De Acción

Target of Action

It is known that sulfonyl chlorides, a group to which this compound belongs, are often used as precursors in the synthesis of various physiologically active compounds . These compounds can possess a broad spectrum of biological activities, such as bacteriostatic, anticonvulsive, analgesic, and antiemetic properties .

Mode of Action

It is known that sulfonyl chlorides can undergo various reactions, including nucleophilic substitution and oxidation . The specific interactions of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride with its targets would depend on the specific physiological context and the nature of the target molecules.

Biochemical Pathways

Given the broad range of biological activities associated with sulfonyl chlorides, it is likely that this compound could interact with multiple biochemical pathways, leading to diverse downstream effects .

Result of Action

Given the broad range of biological activities associated with sulfonyl chlorides, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride in lab experiments is its ability to introduce sulfonate groups into various compounds. This can lead to changes in the properties of the compounds, which can be useful in medicinal chemistry and other fields. However, the compound is hazardous and should be handled with care. It is also important to note that the yield of the product is around 70-80%, which may limit its use in large-scale experiments.

Direcciones Futuras

There are several future directions for the use of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride in scientific research. One direction is the synthesis of new pyrazole-based compounds with potential applications in medicinal chemistry. Another direction is the synthesis of sulfonamide-based compounds with antibacterial and antifungal properties. Additionally, the use of this compound in the synthesis of new materials with unique properties is another potential future direction.

Conclusion:

In conclusion, this compound is a useful compound in scientific research for its various applications. It is used in the synthesis of various compounds, including pyrazole-based compounds and sulfonamide-based compounds. The compound should be handled with care due to its hazardous nature, and the yield of the product may limit its use in large-scale experiments. However, there are several future directions for its use in the synthesis of new compounds and materials with unique properties.

Métodos De Síntesis

The synthesis of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-methylphenyl hydrazine with chlorosulfonic acid. The reaction takes place at a temperature of 0-5°C, and the product is obtained in the form of a white solid. The yield of the product is around 70-80%.

Aplicaciones Científicas De Investigación

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride is used in scientific research for its various applications. It is used in the synthesis of various compounds, including pyrazole-based compounds, which have potential applications in medicinal chemistry. It is also used in the synthesis of sulfonamide-based compounds, which have antibacterial and antifungal properties.

Propiedades

IUPAC Name |

1-(3-methylphenyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAVFOQPTYUITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(furan-2-ylmethyl)-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2621671.png)

![(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2621674.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2621678.png)

![[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2621688.png)

![ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2621689.png)

![2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2621693.png)